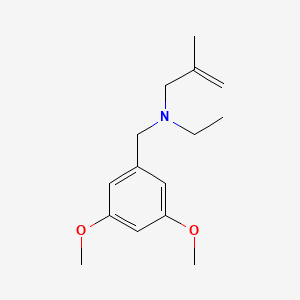
N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide, also known as NDMA, is a chemical compound that has been widely used in scientific research due to its potential therapeutic properties. NDMA belongs to the class of sulfonamide compounds, which are known for their antibacterial, antifungal, and antiviral properties.
作用機序
N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and acetylcholinesterase (AChE), which is involved in the pathogenesis of Alzheimer's disease. N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells.
実験室実験の利点と制限
N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has a relatively low toxicity compared to other sulfonamide compounds. However, N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide has some limitations for lab experiments. It is relatively unstable in solution and can degrade over time, which can affect the accuracy of experimental results. N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide also has limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide. One area of research is the development of new synthetic methods to improve the yield and purity of N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide. Another area of research is the investigation of the potential use of N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide in the treatment of other diseases such as Parkinson's disease and multiple sclerosis. Furthermore, the development of new formulations of N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide that improve its stability and solubility could also be an area of future research. Finally, the investigation of the pharmacokinetics and pharmacodynamics of N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide in vivo could provide valuable insights into its therapeutic potential.
合成法
N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-methoxybenzenesulfonyl chloride with 4-amino-2,3-dimethylphenol in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide in its pure form.
科学的研究の応用
N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer activities. N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide has been investigated for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
特性
IUPAC Name |
N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-10-11(2)15(17)9-8-14(10)16-21(18,19)13-6-4-12(20-3)5-7-13/h4-9,16-17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQLAGJOFFRICK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)O)NS(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6627608 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-fluorophenyl)ethanone [4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5850832.png)

![N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5850837.png)
![N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5850850.png)
![3-(3-chlorophenyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5850857.png)
![bis(chloromethyl)[(4-nitrophenoxy)methyl]phosphine oxide](/img/structure/B5850864.png)
![1-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5850879.png)
![N-[4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5850884.png)
![2-[(4-methoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5850887.png)




![1,2-dihydro-10H-cyclopenta[gh]isoindolo[2,1-a]perimidin-10-one](/img/structure/B5850933.png)